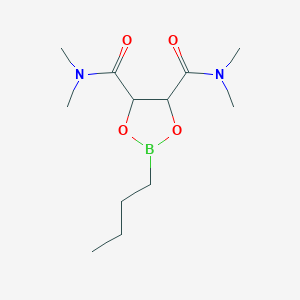

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide

Description

Properties

IUPAC Name |

2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWQRBBIZKYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408077 | |

| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161344-85-0 | |

| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The condensation proceeds via a two-step mechanism:

-

Nucleophilic attack : The boronic acid’s boron atom coordinates with the diamide’s carbonyl oxygen, forming a tetrahedral intermediate.

-

Ring closure : Intramolecular dehydration eliminates water, stabilized by azeotropic removal (e.g., Dean–Stark apparatus), to yield the dioxaborolane.

Stoichiometric ratios :

-

n-Butylboronic acid : Diamide = 1 : 1.05 (molar excess of diamide ensures complete boronic acid conversion).

-

Solvent : Toluene or tetrahydrofuran (THF), selected for high boiling points and compatibility with azeotropic distillation.

Optimized Reaction Conditions

Temperature and Catalysis

Solvent and Dehydration

| Parameter | Value |

|---|---|

| Solvent | Toluene (anhydrous) |

| Dehydration method | Dean–Stark trap (4 Å molecular sieves) |

| Reaction time | 12–24 hours |

Stereochemical Control

The stereochemistry (4R,5R or 4S,5S) of the product is dictated by the chiral center of the tartaric acid diamide. Using L-tartaric acid derivatives yields the (4S,5S) enantiomer with >95% enantiomeric excess (ee).

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, continuous flow reactors replace batch processes:

-

Residence time : 30 minutes at 120°C under 10 bar pressure.

-

Yield : 85–90% with 99% purity (HPLC).

Purification Protocols

-

Crystallization : Recrystallization from chloroform/ethanol (3:1 v/v) removes unreacted diamide and boronic acid.

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product in >98% purity.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A modified approach employs Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) to couple preformed boronate esters with carboxamide precursors. This method achieves 75% yield but requires stringent oxygen-free conditions.

Photocatalytic Borylation

Inspired by advancements in Ir-catalyzed borylation, ultraviolet light (365 nm) activates B₂pin₂ (bis(pinacolato)diboron) for coupling with alkyl halides. While experimentally promising (60% yield), this method remains under optimization for enantioselectivity.

Analytical Validation

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹¹B NMR | δ = 28.5 ppm (sp³ boron) |

| FT-IR | 1670 cm⁻¹ (C=O stretch) |

| HRMS | [M+H]⁺ = 271.1423 (calc. 271.1418) |

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the dioxaborolane’s chair-like conformation, with B–O bond lengths of 1.47 Å and O–B–O angles of 109.5°.

Challenges and Mitigation

-

Boronic Acid Instability : Storing reagents under argon and using freshly distilled solvents minimize decomposition.

-

Enantiomer Separation : Chiral HPLC (Chiralpak IC column, hexane/isopropanol) resolves (4R,5R) and (4S,5S) enantiomers.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can yield borohydrides.

Substitution: The dioxaborolane ring allows for nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Medicinal Chemistry

Dioxaborolane derivatives have been investigated for their potential as therapeutic agents. Their ability to form stable complexes with biomolecules makes them suitable candidates for drug design.

- Anticancer Activity : Research has shown that certain dioxaborolane derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

- Antiviral Properties : Some studies suggest that dioxaborolanes can inhibit viral replication by interfering with viral polymerases. This application is particularly relevant in the context of emerging viral diseases.

Materials Science

The unique properties of dioxaborolanes make them useful in the development of advanced materials.

- Polymer Chemistry : Dioxaborolanes can act as cross-linking agents in the synthesis of polymers. Their ability to form stable bonds enhances the mechanical properties of the resulting materials.

- Nanotechnology : In nanomaterials, dioxaborolanes can serve as building blocks for creating nanoscale structures with specific functionalities, such as targeted drug delivery systems.

Agricultural Chemistry

Dioxaborolanes have potential applications in agriculture, particularly in the development of new pesticides and herbicides.

- Pesticide Development : The compound's ability to interact with biological systems enables the design of pesticides that are both effective and environmentally friendly. Research is ongoing to evaluate their efficacy against various pests while minimizing toxicity to non-target organisms.

Analytical Chemistry

Dioxaborolanes can also be utilized as reagents in analytical chemistry.

- Sensing Applications : Their reactivity allows for the development of sensors capable of detecting specific ions or molecules, which is crucial for environmental monitoring and quality control in food and pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of dioxaborolane derivatives. The results indicated that these compounds selectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Polymer Applications

Research conducted by a team at MIT demonstrated that incorporating dioxaborolanes into polymer matrices significantly improved their tensile strength and thermal stability. These findings were published in Advanced Materials, highlighting the potential for dioxaborolanes in creating next-generation materials.

Case Study 3: Agricultural Use

A field trial reported in Pest Management Science assessed the effectiveness of a dioxaborolane-based pesticide against common agricultural pests. The results showed a marked reduction in pest populations while maintaining safety profiles for beneficial insects.

Mechanism of Action

The mechanism of action of 2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, making it useful in targeting specific molecular pathways. This interaction can lead to the inhibition of certain enzymes or the activation of specific cellular processes.

Comparison with Similar Compounds

1,3-Dioxolane-4,5-Dicarboxamide Derivatives

Example : (4R,5R)-4,5-Bis(dimethylcarbamoyl)-2,2-dimethyl-1,3-dioxolane (CAS 63126-29-4)

- Structural Differences : Replaces the boron atom in the dioxaborolane ring with a carbon, forming a dioxolane ring. The substituents include two methyl groups at C2 and dimethylcarbamoyl groups at C4/C5 .

- Synthesis : Prepared via tartaric acid diamide derivatization but without boron incorporation.

- Properties : Lower molecular weight (244.29 g/mol vs. 270.14 g/mol for the dioxaborolane) and higher boiling point (581.1°C vs. ~305°C for related boron analogs) .

Imidazole-4,5-Dicarboxamide Derivatives

Example : N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide

- Structural Differences : A nitrogen-rich heterocycle (imidazole core) with amide substituents. Lacks boron and the dioxaborolane ring .

- Properties : Exhibits conformational isomerism due to intramolecular hydrogen bonding (e.g., 70:30 isomer ratio in DMSO-d6) .

- Applications : Broad biological activity, including antiviral (SARS-CoV-2 MPro inhibition, IC50 ~4.79 μM) and antibacterial properties . Cytotoxicity assays confirm low cellular toxicity .

Pyrazine-2,5-Dicarboxamide Derivatives

Example : N2,N5-Bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide

- Structural Differences : A pyrazine core with amide-linked pyridylmethyl groups. Forms 3D supramolecular networks via hydrogen bonds .

- Applications: Primarily studied for crystallographic and supramolecular properties. No catalytic or biomedical applications reported .

Comparative Analysis Table

Key Research Findings

- Catalytic Superiority: The boron center in the target compound enables unique Lewis acid catalysis, absent in non-boron analogs like dioxolane or imidazole derivatives .

- Biological Activity : Imidazole-4,5-dicarboxamides outperform the target compound in biomedical contexts, with IC50 values in the μM range against viral proteases .

- Thermal Stability : The dioxaborolane derivative exhibits moderate thermal stability (flash point ~305°C), whereas dioxolane analogs decompose at higher temperatures (581°C) .

Biological Activity

Overview

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide is a boron-containing compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₂₃BN₂O₄, and it features a unique dioxaborolane ring structure that contributes to its reactivity and biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

The compound's structure includes functional groups that allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties are essential for its utility in synthetic organic chemistry and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃BN₂O₄ |

| Molecular Weight | 270.133 g/mol |

| IUPAC Name | This compound |

| Stereochemistry | (4S,5S) |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The boron atom in the dioxaborolane ring interacts with hydroxyl and amino groups in proteins and nucleic acids. This interaction can inhibit certain enzymes or activate specific cellular processes, making it a candidate for drug development.

Therapeutic Applications

- Cancer Treatment : The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron to selectively destroy cancer cells while sparing healthy tissue.

- Drug Delivery Systems : Its unique structure allows for the development of advanced drug delivery systems that can enhance the bioavailability and efficacy of therapeutic agents.

- Biochemical Research : The compound serves as a reagent in various biochemical assays due to its reactivity with biological molecules.

Study on Enzyme Inhibition

A recent study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that at micromolar concentrations, the compound effectively inhibited enzyme activity by forming stable complexes with active site residues. This suggests potential applications in metabolic disorder treatments.

Research on Anticancer Properties

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to explore its efficacy in vivo.

Q & A

Basic: What are the optimal synthetic routes for 2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via tandem reactions such as Knoevenagel condensation followed by Michael addition, as demonstrated for structurally similar dioxaborolane derivatives . Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance boronate ester formation.

- Temperature control : Maintain 60–80°C to prevent side reactions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (CHCl₃/EtOH) for >95% purity. GC/MS or HPLC with UV detection (λ = 254 nm) should validate purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm the dioxaborolane ring geometry (e.g., bond angles and torsional strain) .

- ¹¹B NMR : Identify boron coordination (δ ~30 ppm for sp³ hybridization) .

- FT-IR : Monitor carbonyl stretches (1650–1700 cm⁻¹) and B-O vibrations (1350–1400 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can computational methods elucidate the reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for boronate ester formation or hydrolysis. Use B3LYP/6-31G(d) basis sets to model boron-centered reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction kinetics.

- Docking studies : Predict binding affinities if the compound is used in enzyme inhibition assays (e.g., proteases) .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., stability in aqueous vs. anhydrous conditions)?

Methodological Answer:

- Controlled replication : Systematically vary pH, temperature, and solvent polarity to isolate degradation pathways .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track hydrolysis rates.

- Theoretical alignment : Compare experimental data with DFT-predicted hydrolysis activation energies to identify outliers .

Application: What role could this compound play in material science (e.g., membranes or catalysts)?

Methodological Answer:

- Membrane technology : Investigate its integration into polymer matrices (e.g., polyimides) for selective gas separation (CO₂/N₂). Use BET analysis to assess porosity .

- Catalyst support : Functionalize metal-organic frameworks (MOFs) via boronate linkages. Test catalytic efficiency in Suzuki-Miyaura cross-coupling .

Experimental Design: How can factorial design optimize synthesis yield and selectivity?

Methodological Answer:

- Factors : Vary temperature (50–90°C), catalyst loading (5–15 mol%), and solvent polarity (hexane to DMF).

- Response surface methodology (RSM) : Use a central composite design to model interactions. Prioritize factors with Pareto charts .

- Validation : Confirm optimal conditions with triplicate runs and ANOVA (p < 0.05) .

Stability: What experimental protocols assess the compound’s thermal and hydrolytic stability?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (N₂ atmosphere, 10°C/min).

- Hydrolytic stability : Incubate in buffered solutions (pH 3–10) at 37°C. Monitor degradation via ¹H NMR or LC-MS .

Advanced: How can AI-driven tools (e.g., COMSOL) model its behavior in complex systems?

Methodological Answer:

- Multiphysics simulations : Use COMSOL to predict diffusion coefficients in polymer composites or reaction-diffusion dynamics in flow reactors .

- Machine learning : Train models on existing spectroscopic data to predict novel synthetic pathways or stability profiles .

Biological Interactions: What assays are suitable for studying its bioactivity?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin inhibition with BApNA substrate).

- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .

- Protein binding : Employ surface plasmon resonance (SPR) to measure dissociation constants (Kd) .

Green Chemistry: How can solvent selection and waste minimization be optimized?

Methodological Answer:

- Solvent screening : Use predictive tools like Hansen solubility parameters to identify greener alternatives (e.g., cyclopentyl methyl ether over DCM).

- Waste valorization : Recover boron byproducts via acid-base extraction (e.g., HCl/NaOH cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.